6-(3-methoxyphenyl)-7-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
9-(3-methoxyphenyl)-11-phenyl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2/c1-30-18-11-7-10-17(14-18)24-21-22(19-12-5-6-13-20(19)31-24)28-25-26-15-27-29(25)23(21)16-8-3-2-4-9-16/h2-15,23-24H,1H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDAIFJFHNIPPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NC=NN5C3C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 9-(3-methoxyphenyl)-11-phenyl-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein involved in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition results in the disruption of the cell cycle, preventing the proliferation of cancer cells. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2. This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase. The downstream effects include a reduction in cell proliferation, particularly in cancer cells.
Biological Activity
6-(3-methoxyphenyl)-7-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a complex heterocyclic compound with significant potential in medicinal chemistry. This compound belongs to the class of triazolopyrimidines and features a chromeno structure fused with a triazolo-pyrimidine framework. Its molecular formula is with a molecular weight of approximately 408.46 g/mol. The presence of methoxy substituents enhances its lipophilicity, which is crucial for biological interactions.
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . The compound inhibits CDK2 activity, which plays a critical role in cell cycle regulation. By interfering with this pathway, the compound can significantly inhibit cell proliferation and induce apoptosis in cancer cells .
Biological Activity Overview
Research indicates that compounds within this structural class exhibit a range of biological activities including:
- Anticancer Activity : In vitro studies have shown that this compound demonstrates significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and H157 (lung carcinoma) cells. The IC50 values indicate potent activity at low concentrations .
- Antimicrobial Properties : Preliminary investigations suggest that the compound may possess antibacterial activity against several human pathogenic bacteria. This aspect is critical for developing new antibiotics in response to rising antibiotic resistance .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of similar triazolopyrimidine derivatives, it was found that compounds exhibiting structural similarities to this compound showed enhanced cytotoxicity against MCF-7 cells. The mechanism was linked to the inhibition of CDK2 and subsequent disruption of cell cycle progression. This highlights the potential for this compound as an effective anticancer agent in therapeutic applications .
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound suggests good bioavailability due to its lipophilic nature and ability to penetrate biological membranes effectively. Studies indicate that the compound maintains stability in physiological conditions while exerting its biological effects through targeted mechanisms.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C₁₈H₁₅N₄O₂
- Molecular Weight : 408.5 g/mol
- Chemical Structure : The compound features a chromeno-triazolo-pyrimidine framework, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of chromeno-triazolo compounds exhibit significant anticancer properties. For instance, research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases .
Antimicrobial Properties
6-(3-methoxyphenyl)-7-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine has also been investigated for its antimicrobial activity. Studies suggest that it possesses inhibitory effects against a range of bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound has demonstrated potential anti-inflammatory effects in preclinical models. It appears to inhibit pro-inflammatory cytokines and could be beneficial in treating inflammatory diseases .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from simple aromatic compounds. Key steps include:
- Formation of the Chromeno Framework : Utilizing condensation reactions between appropriate phenolic compounds and carbonyl precursors.
- Triazole Formation : Employing cyclization reactions that introduce the triazole moiety into the chromeno structure.
- Pyrimidine Integration : Finalizing the synthesis through cyclization that incorporates the pyrimidine ring.
These synthetic strategies are essential for producing derivatives with enhanced biological activities.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal highlighted the efficacy of a related compound in inhibiting tumor growth in xenograft models. The mechanism involved targeting specific signaling pathways associated with cancer cell proliferation .
Case Study 2: Antimicrobial Activity
In another investigation, researchers evaluated the antimicrobial properties of various derivatives against clinical isolates of bacteria. The results indicated that certain modifications to the chemical structure significantly enhanced activity against resistant strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 6-(3-methoxyphenyl)-7-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine and related analogs:
Structural and Functional Insights
In contrast, 4-methoxy derivatives (e.g., ) exhibit stronger tubulin polymerization activity due to optimal electronic effects . Halogenation: Fluorine or chlorine at position 7 (e.g., ) improves metabolic stability and target affinity, as seen in anticancer triazolopyrimidines .
Biological Activity :
- Antimicrobial Activity : Compounds with 2-methoxy and 4-methylphenyl groups (e.g., ) show moderate antimicrobial effects, likely due to interactions with bacterial membrane proteins .
- Anticancer Activity : Derivatives with trifluorophenyl or 4-methoxyphenyl groups (e.g., ) inhibit tubulin polymerization, a mechanism distinct from taxanes or vinca alkaloids .
Synthetic Accessibility :
- The target compound can be synthesized via cyclocondensation of chromene precursors with triazole derivatives, analogous to methods in . Modifications at position 6 (e.g., methoxy vs. halogen) require regioselective acylation or alkylation steps .
Research Findings and Data
Pharmacological Data (Selected Analogs)
Structure-Activity Relationship (SAR) Trends
Q & A
Q. What are the standard synthetic protocols for this compound?
The synthesis typically involves cyclization reactions using aminotriazole precursors, carbonyl compounds, and aromatic aldehydes. For example, fusion of aminotriazole, ethyl 3-oxohexanoate, and an aromatic aldehyde in dimethylformamide (DMF) at elevated temperatures, followed by crystallization from ethanol, yields the triazolopyrimidine core . Key steps include:
- Condensation of precursors in DMF (10–12 minutes).
- Cooling, methanol addition, and overnight crystallization.
- Purification via recrystallization (e.g., ethanol).
Q. Which spectroscopic methods are used for structural characterization?
Standard techniques include:
- IR spectroscopy : Identifies functional groups (e.g., C=N, N-H stretches) .
- NMR (¹H/¹³C) : Confirms substituent positions and ring systems via chemical shifts .
- Mass spectrometry (MS) : Validates molecular weight via molecular ion peaks (e.g., m/z 533) .
- Elemental analysis : Ensures stoichiometric consistency .
Q. What structural features influence biological activity?
Key features include:
- Methoxyphenyl and phenyl groups : Enhance lipophilicity and target binding .
- Halogen substituents (e.g., Cl) : Modulate electronic properties and reactivity .
- Triazolopyrimidine core : Facilitates interactions with enzymes (e.g., kinases) .
Q. How is preliminary biological activity assessed?
In vitro assays evaluate:
- Antimicrobial activity : Disk diffusion or microdilution assays against bacterial/fungal strains .
- Anticancer potential : Cell viability assays (e.g., MTT) on cancer cell lines .
- Anti-inflammatory effects : Inhibition of cyclooxygenase (COX) or cytokine production .
Q. What safety precautions are recommended during synthesis?
While no specific hazards are reported for this compound , general lab practices include:
- Using fume hoods for solvent handling (e.g., DMF, methanol).
- Wearing PPE (gloves, goggles) during reflux and crystallization.
- Disposing of halogenated waste appropriately .
Advanced Questions
Q. How can reaction conditions be optimized to improve yield?
Strategies include:
- Additives : Catalysts like potassium carbonate enhance cyclization efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reactivity vs. ethanol for crystallization .
- Green chemistry principles : Reducing waste via solvent recycling or microwave-assisted synthesis .
Q. How to resolve contradictions in biological activity data across studies?
Methodological approaches:
- Dose-response validation : Re-test compounds under standardized conditions .
- Target-specific assays : Use surface plasmon resonance (SPR) to quantify binding affinities .
- Computational modeling : Compare docking results (e.g., Autodock Vina) with experimental IC₅₀ values .
Q. What advanced techniques quantify DNA interactions?
- Electrochemical methods : Measure changes in redox signals upon DNA binding .
- SPR : Real-time analysis of binding kinetics (association/dissociation rates) .
- Fluorescence quenching : Monitor intercalation via changes in ethidium bromide emission .
Q. How to design analogs with enhanced pharmacokinetic properties?
Q. What computational tools aid in reaction design?
- Quantum chemical calculations : Identify transition states and optimize reaction pathways (e.g., Gaussian) .
- Machine learning : Train models on reaction databases to predict optimal conditions .
- Retrosynthetic analysis : Use tools like ICSynth to decompose the target into feasible precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
